N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine

Übersicht

Beschreibung

N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine: is a synthetic compound used primarily in biochemical and proteomics research. It is a derivative of sphingosine, a type of lipid that plays a crucial role in cell signaling and structure. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used to protect amine groups during chemical synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine typically involves the protection of the amine group of sphingosine with a Boc group. This is achieved by reacting sphingosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Analyse Chemischer Reaktionen

Types of Reactions: N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine primarily undergoes deprotection reactions to remove the Boc group. This can be achieved using acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol .

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), oxalyl chloride in methanol

Protection: Di-tert-butyl dicarbonate (Boc2O), triethylamine (TEA), tetrahydrofuran (THF).

Major Products: The major product of the deprotection reaction is D-erythro-dihydro-D-sphingosine, which can be further utilized in various biochemical applications .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine is used as an intermediate in the synthesis of more complex molecules. Its protected amine group allows for selective reactions at other functional groups .

Biology: In biological research, this compound is used to study sphingolipid metabolism and signaling pathways. It serves as a precursor for the synthesis of sphingosine-1-phosphate, a potent signaling molecule involved in cell growth, survival, and migration .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. Sphingosine-1-phosphate analogs are being investigated for their role in treating autoimmune diseases and cancer .

Industry: In the industrial sector, this compound is used in the production of specialized lipids and as a research tool in the development of new drugs and therapies .

Wirkmechanismus

The mechanism of action of N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine involves its conversion to sphingosine-1-phosphate. This conversion is catalyzed by sphingosine kinase. Sphingosine-1-phosphate then interacts with specific G-protein-coupled receptors (GPCRs) on the cell surface, triggering various intracellular signaling pathways that regulate cell proliferation, survival, and migration .

Vergleich Mit ähnlichen Verbindungen

N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine-1-phosphate Dicyanoethyl Ester: A derivative used in similar biochemical applications.

D-erythro-dihydro-D-sphingosine: The deprotected form used in sphingolipid research.

Uniqueness: this compound is unique due to its Boc-protected amine group, which allows for selective reactions and protection during multi-step synthesis. This makes it a valuable intermediate in the synthesis of complex sphingolipid analogs .

Biologische Aktivität

N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine (Boc-D-erythro-DHS) is a sphingolipid analog that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and cellular signaling. This article synthesizes current research findings on its biological activity, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Overview of Sphingolipids

Sphingolipids are a class of lipids that play critical roles in cellular structure and signaling. They are involved in various biological processes, including cell growth, differentiation, and apoptosis. Dihydro-sphingosine (DHS) is a key precursor in the biosynthesis of more complex sphingolipids like ceramides and sphingosine-1-phosphate (S1P), which are known to influence cancer progression and inflammation.

The biological activity of Boc-D-erythro-DHS is primarily linked to its ability to modulate sphingolipid metabolism. By acting as a substrate or inhibitor in sphingolipid biosynthesis pathways, it can influence the levels of bioactive sphingolipids such as ceramide and S1P. These changes can lead to alterations in cell signaling pathways that regulate apoptosis and cell survival.

Key Findings on Biological Activity

-

Cytotoxicity : Research indicates that Boc-D-erythro-DHS exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that Boc-D-erythro-DHS has a lower IC50 compared to conventional ceramides like C2 ceramide, indicating enhanced potency in inducing apoptosis in cancer cells (Table 1).

Compound Cell Line IC50 (μM) C2 Ceramide MCF-7 66.5 Boc-D-erythro-DHS MCF-7 22.36 Boc-D-erythro-DHS SKBR3 10.15 Boc-D-erythro-DHS MDA-MB231 22.36 - Apoptosis Induction : The compound has been shown to induce apoptosis through mechanisms involving mitochondrial depolarization and activation of caspases. Annexin V binding assays confirm that Boc-D-erythro-DHS promotes early apoptotic events more effectively than traditional ceramides (Figure 1).

- Selectivity for Cancer Cells : Studies suggest that Boc-D-erythro-DHS displays selective cytotoxicity towards cancer cells while sparing normal cells, such as human dermal fibroblasts (NHDF). This selectivity is crucial for developing targeted cancer therapies with reduced side effects.

Case Studies

Several case studies have highlighted the therapeutic potential of Boc-D-erythro-DHS:

- Breast Cancer Models : In vitro studies using breast cancer cell lines (MCF-7, MDA-MB231, SKBR3) demonstrated that Boc-D-erythro-DHS significantly reduced cell viability compared to control treatments. The compound's mechanism was linked to enhanced ceramide production, which is known to trigger apoptotic pathways.

- In Vivo Studies : Animal models treated with Boc-D-erythro-DHS showed reduced tumor growth rates and improved survival outcomes compared to untreated controls. These findings suggest a promising role for this compound in future clinical applications.

Eigenschaften

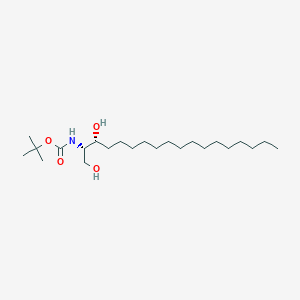

IUPAC Name |

tert-butyl N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H47NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(26)20(19-25)24-22(27)28-23(2,3)4/h20-21,25-26H,5-19H2,1-4H3,(H,24,27)/t20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEGFLZHNLEUFR-LEWJYISDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H47NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472332 | |

| Record name | FT-0663562 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140408-14-6 | |

| Record name | FT-0663562 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.